molecular formula C17H20N2OS2 B11580630 2-(2-methyl-1H-indol-3-yl)-2-oxoethyl piperidine-1-carbodithioate

2-(2-methyl-1H-indol-3-yl)-2-oxoethyl piperidine-1-carbodithioate

Cat. No.: B11580630
M. Wt: 332.5 g/mol
InChI Key: QZAPYWOVBPZHAF-UHFFFAOYSA-N
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Description

2-(2-methyl-1H-indol-3-yl)-2-oxoethyl piperidine-1-carbodithioate is a complex organic compound that features an indole moiety, a piperidine ring, and a carbodithioate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-1H-indol-3-yl)-2-oxoethyl piperidine-1-carbodithioate typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced through alkylation reactions, such as the reaction of the indole with methyl iodide in the presence of a base.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized via the reductive amination of a suitable precursor, such as a ketone or aldehyde, with ammonia or an amine.

    Attachment of the Carbodithioate Group: The carbodithioate group can be introduced through the reaction of the piperidine derivative with carbon disulfide and an alkylating agent, such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The compound can participate in substitution reactions, such as nucleophilic substitution at the carbodithioate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the indole moiety.

    Reduction: Alcohol derivatives of the compound.

    Substitution: Various substituted carbodithioate derivatives.

Scientific Research Applications

2-(2-methyl-1H-indol-3-yl)-2-oxoethyl piperidine-1-carbodithioate has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders or cancer.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.

    Materials Science: The compound’s unique structure may be useful in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(2-methyl-1H-indol-3-yl)-2-oxoethyl piperidine-1-carbodithioate depends on its specific application:

    Pharmacological Effects: The compound may interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

    Chemical Reactions: In organic synthesis, the compound’s reactivity is influenced by the electronic and steric properties of its functional groups.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-3-yl)-2-oxoethyl piperidine-1-carbodithioate: Lacks the methyl group on the indole moiety.

    2-(2-methyl-1H-indol-3-yl)-2-oxoethyl morpholine-1-carbodithioate: Contains a morpholine ring instead of a piperidine ring.

Uniqueness

2-(2-methyl-1H-indol-3-yl)-2-oxoethyl piperidine-1-carbodithioate is unique due to the presence of the methyl group on the indole moiety and the piperidine ring, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C17H20N2OS2

Molecular Weight

332.5 g/mol

IUPAC Name

[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl] piperidine-1-carbodithioate

InChI

InChI=1S/C17H20N2OS2/c1-12-16(13-7-3-4-8-14(13)18-12)15(20)11-22-17(21)19-9-5-2-6-10-19/h3-4,7-8,18H,2,5-6,9-11H2,1H3

InChI Key

QZAPYWOVBPZHAF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)CSC(=S)N3CCCCC3

Origin of Product

United States

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